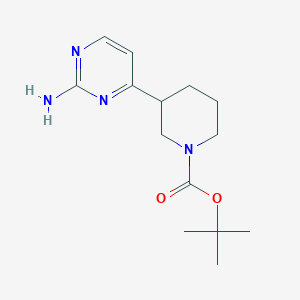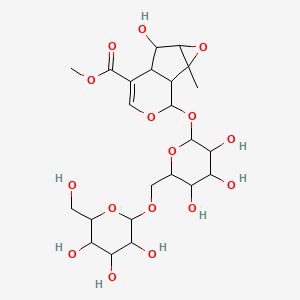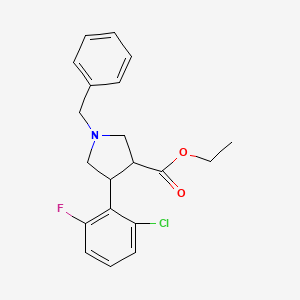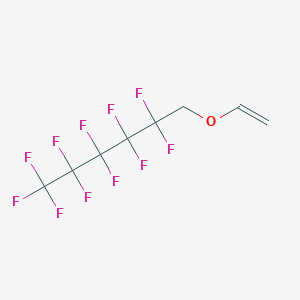
2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2’-bis(3-(N,N-di-p-tolylaMino)phényl)biphényl est un composé organique de formule moléculaire C52H44N2 et de masse molaire 696,92 g/mol . Ce composé est connu pour ses propriétés structurales uniques, qui le rendent précieux dans diverses applications scientifiques et industrielles. Il est souvent utilisé dans le domaine de l'électronique organique, en particulier dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs optoélectroniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,2’-bis(3-(N,N-di-p-tolylaMino)phényl)biphényl implique généralement la réaction de dérivés du biphényl avec la N,N-di-p-tolylamine dans des conditions spécifiques. Une méthode courante utilise des réactions de couplage croisé catalysées au palladium, telles que le couplage de Suzuki-Miyaura, qui implique la réaction d'halogénures d'aryle avec des acides arylboroniques en présence d'un catalyseur de palladium et d'une base .
Méthodes de production industrielle
Dans les environnements industriels, la production de ce composé peut impliquer des réactions de couplage croisé catalysées au palladium à grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit final. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie sur colonne, peut encore améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2’-bis(3-(N,N-di-p-tolylaMino)phényl)biphényl subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le noyau biphényl.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions incluent des dérivés quinoniques, des dérivés aminés et divers composés biphényliques substitués .
4. Applications de recherche scientifique
Le 2,2’-bis(3-(N,N-di-p-tolylaMino)phényl)biphényl a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules organiques et de polymères complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son utilisation potentielle dans les systèmes de libération de médicaments et comme agent thérapeutique.
Industrie : Il est largement utilisé dans le développement des OLED, des cellules photovoltaïques organiques et d'autres dispositifs optoélectroniques en raison de ses excellentes propriétés de transport de charge
5. Mécanisme d'action
Le mécanisme d'action du 2,2’-bis(3-(N,N-di-p-tolylaMino)phényl)biphényl dans les dispositifs optoélectroniques implique sa capacité à transporter efficacement les porteurs de charge. La structure moléculaire du composé permet la formation d'exciplexes et d'électromères, qui sont cruciaux pour l'émission de lumière dans les OLED. Le transfert d'énergie entre les matériaux hôtes et invités dans ces dispositifs est facilité par l'efficacité de photoluminescence élevée du composé et ses niveaux d'énergie favorables .
Applications De Recherche Scientifique
2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the development of OLEDs, organic photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Mécanisme D'action
The mechanism of action of 2,2’-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for the formation of exciplexes and electromers, which are crucial for the emission of light in OLEDs. The energy transfer between the host and guest materials in these devices is facilitated by the compound’s high photoluminescence efficiency and favorable energy levels .
Comparaison Avec Des Composés Similaires
Composés similaires
Di-4-(N,N-di-p-tolyl-amino)-phényl cyclohexane (TAPC) : Structure similaire et utilisé dans les dispositifs optoélectroniques.
4,4’-Bis(N-carbazolyl)-1,1’-biphényl (CBP) : Un autre composé utilisé dans les OLED avec des propriétés de transport de charge similaires.
Tris(4-carbazoyl-9-ylphényl)amine (TCTA) : Connu pour son efficacité élevée dans les applications OLED.
Unicité
Le 2,2’-bis(3-(N,N-di-p-tolylaMino)phényl)biphényl se distingue par sa masse moléculaire élevée et ses propriétés structurales uniques, qui contribuent à ses performances supérieures dans les dispositifs optoélectroniques. Sa capacité à former des exciplexes et des électromères stables le rend particulièrement précieux dans le développement des OLED à haut rendement .
Propriétés
Formule moléculaire |
C52H44N2 |
|---|---|
Poids moléculaire |
696.9 g/mol |
Nom IUPAC |
3-[2-[2-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]phenyl]-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C52H44N2/c1-37-19-27-43(28-20-37)53(44-29-21-38(2)22-30-44)47-13-9-11-41(35-47)49-15-5-7-17-51(49)52-18-8-6-16-50(52)42-12-10-14-48(36-42)54(45-31-23-39(3)24-32-45)46-33-25-40(4)26-34-46/h5-36H,1-4H3 |
Clé InChI |
GFMFFNAOXIHABA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5C6=CC(=CC=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)

![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)


![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)



![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)

